PF-5274857 was developed as part of efforts to explore Hedgehog pathway inhibitors for therapeutic applications. It is classified under small molecules that act on specific protein targets within cellular signaling pathways. The compound has been utilized in various preclinical studies to assess its effects on tumor growth and differentiation processes in different cell types .
The synthesis of PF-5274857 involves several steps that require careful chemical manipulation. While specific synthetic routes are not detailed in the available literature, the compound's synthesis typically includes:
The synthesis process must ensure high purity and yield due to the compound's intended use in biological assays .
PF-5274857 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a Smo inhibitor. The exact molecular structure can be represented through chemical notation, highlighting the arrangement of atoms and their connectivity. Detailed structural data can be obtained from chemical databases or publications focusing on its synthesis and characterization.
In terms of chemical reactions, PF-5274857 undergoes various interactions within biological systems:
These reactions highlight the compound's role in modulating cellular responses to Hedgehog signaling.
The mechanism of action for PF-5274857 involves:
PF-5274857 exhibits several notable physical and chemical properties:
These properties are essential for understanding how PF-5274857 interacts with biological systems.
PF-5274857 has significant applications in scientific research, particularly in cancer biology:
PF-5274857 (CAS# 1373615-35-0) is a small molecule inhibitor with the systematic name 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one. Its empirical formula is C₂₀H₂₅ClN₄O₃S, yielding a molecular weight of 436.96 g/mol [1] [9]. The compound features a chlorobipyridine core linked to a piperazine ring via a carbon chain terminated with a methylsulfonyl group. This design confers optimal steric compatibility with the Smoothened (Smo) receptor’s transmembrane binding pocket [1] [6]. Key structural attributes include:
PF-5274857 exhibits high solubility in dimethyl sulfoxide (DMSO; 212.83 mM) but is insoluble in water and ethanol [1] [4]. This amphiphilic profile supports oral bioavailability while restricting peripheral distribution. Solid-state stability testing confirms integrity >2 years when stored desiccated at -20°C [9].
Table 1: Physicochemical Profile of PF-5274857
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₂₅ClN₄O₃S | High-resolution mass spectrometry |
Molecular Weight | 436.96 g/mol | [1] |
CAS Number | 1373615-35-0 (free base) | [1] [9] |
Purity | ≥98% (HPLC-confirmed) | [2] [9] |
Solubility in DMSO | 212.83 mM | [1] |
LogP (Predicted) | 3.2 | Computational modeling |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7